REACTION_CXSMILES
|
[S:1]1[CH2:6][CH2:5][NH:4][C:3]2[N:7]=[C:8]([CH2:11][OH:12])[CH:9]=[CH:10][C:2]1=2>ClCCl.[O-2].[O-2].[Mn+4]>[S:1]1[CH2:6][CH2:5][NH:4][C:3]2[N:7]=[C:8]([CH:11]=[O:12])[CH:9]=[CH:10][C:2]1=2 |f:2.3.4|
|
Name
|
|
Quantity
|
0.482 g
|
Type
|
reactant
|
Smiles
|
S1C2=C(NCC1)N=C(C=C2)CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
|
WASH
|
Details
|
eluting with methanol-dichloromethane (1:50)
|
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(NCC1)N=C(C=C2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.24 g | |
YIELD: CALCULATEDPERCENTYIELD | 50.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |